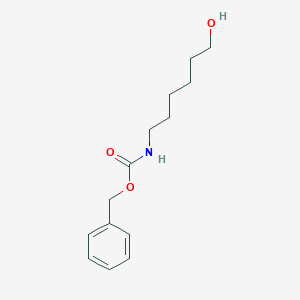

Benzyl (6-hydroxyhexyl)carbamate

Overview

Description

Benzyl (6-hydroxyhexyl)carbamate is an organic compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . It is also known as 6-(Z-Amino)-1-hexanol. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, linked to a six-carbon chain with a terminal hydroxyl group. It is a versatile compound used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (6-hydroxyhexyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia. Another approach is the synthesis from 6-benzyloxycarbonylamino-hexanoic acid methyl ester. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as cesium carbonate and tetrabutylammonium iodide can enhance the efficiency of the reaction . The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-hydroxyhexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of benzyl (6-oxohexyl)carbamate.

Reduction: Formation of benzyl (6-aminohexyl)carbamate.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (6-hydroxyhexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (6-hydroxyhexyl)carbamate involves its ability to form stable carbamate linkages with amines. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate . The intermediate then undergoes rearrangement to form the final carbamate product. This mechanism is crucial in peptide synthesis and the protection of amine groups in organic synthesis .

Comparison with Similar Compounds

- Benzyl carbamate

- 6-Aminohexan-1-ol

- N-Carbobenzyloxy-6-Aminohexan-1-ol

- 6-(N-benzyloxycarbonylamino)hexanol

Comparison: Benzyl (6-hydroxyhexyl)carbamate is unique due to its specific structure, which combines a benzyl group with a six-carbon chain and a terminal hydroxyl group. This structure imparts unique properties such as enhanced solubility in organic solvents and the ability to form stable conjugates with bioactive molecules . Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various reaction conditions.

Biological Activity

Benzyl (6-hydroxyhexyl)carbamate (C14H21NO3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

1. Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a hydroxylated hexyl chain. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 17996-12-2 |

The presence of both hydroxyl and carbamate groups suggests potential interactions with various biological targets, indicating its utility in medicinal chemistry.

2.1 Antiviral Properties

Research has indicated that compounds with similar structural features to this compound may exhibit antiviral activity. For instance, studies on related benzyl derivatives have demonstrated inhibition of HIV reverse transcriptase (RT), which is crucial for viral replication. These compounds were shown to inhibit RNase H activity associated with HIV RT, suggesting that this compound could potentially possess similar antiviral properties .

2.2 Antibacterial Activity

A study exploring the antibacterial properties of carbamate derivatives found that certain compounds exhibited significant inhibitory effects against Gram-positive bacteria. While specific data on this compound is limited, its structural analogs have shown promise as new antibacterial agents, indicating that further investigation into its antibacterial properties could be beneficial .

2.3 Toxicity and Safety

The toxicity profile of carbamate compounds is an important consideration. Research indicates that carbamates can affect cholinergic systems in mammals, leading to potential neurotoxic effects due to reversible inhibition of acetylcholinesterase (AChE) activity . While specific toxicity data for this compound is not extensively documented, caution is warranted given the known effects of similar compounds.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets. Additionally, the carbamate group may facilitate interactions with nucleophilic sites in enzymes, contributing to its potential pharmacological effects.

4.1 Synthesis and Evaluation

A study focused on the synthesis of various carbamate derivatives, including those similar to this compound, evaluated their biological activities through various assays. The findings suggested that modifications in the alkyl chain length and functional groups significantly influenced their biological efficacy.

4.2 Comparative Analysis

A comparative analysis of benzyl carbamates revealed that variations in substituents could lead to diverse biological activities. For instance, certain analogs demonstrated enhanced potency against HIV RT compared to others, highlighting the importance of structural optimization in drug development .

Properties

IUPAC Name |

benzyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400443 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17996-12-2 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.